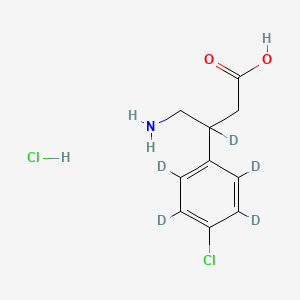
Baclofen-d5 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Baclofen-d5 (hydrochloride) is a deuterated form of Baclofen, a gamma-aminobutyric acid (GABA) derivative. Baclofen is primarily used as a muscle relaxant and antispasmodic agent. The deuterated form, Baclofen-d5, is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Baclofen-d5 (hydrochloride) involves the incorporation of deuterium into the Baclofen molecule. One common method is the catalytic hydrogenation of Baclofen in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction typically occurs under mild conditions using a palladium or platinum catalyst .
Industrial Production Methods
Industrial production of Baclofen-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
Baclofen-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Baclofen can be oxidized to form various metabolites.
Reduction: The nitro group in Baclofen can be reduced to an amine group.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Baclofen, which are studied for their pharmacological properties .
科学的研究の応用
Baclofen-d5 (hydrochloride) is widely used in scientific research due to its deuterium labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Baclofen in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Baclofen.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Neuroscience Research: Studied for its effects on GABA receptors and its potential therapeutic applications in neurological disorders
作用機序
Baclofen-d5 (hydrochloride) exerts its effects by acting as an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors. Upon binding to GABA B receptors, Baclofen causes an influx of potassium ions into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals. This results in the inhibition of neurotransmitter release and reduced neuronal excitability .
類似化合物との比較
Similar Compounds
Cyclobenzaprine: Another muscle relaxant used to relieve muscle spasms.
Tizanidine: Used to manage spasticity by acting on alpha-2 adrenergic receptors.
Diazepam: A benzodiazepine that also acts on GABA receptors but has a broader range of applications.
Uniqueness of Baclofen-d5 (hydrochloride)
Baclofen-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic pathways and interactions in the body. This labeling also helps in reducing the rate of metabolic degradation, potentially leading to longer-lasting effects .
特性
分子式 |
C10H13Cl2NO2 |
|---|---|
分子量 |
255.15 g/mol |
IUPAC名 |
4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3-deuteriobutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/i1D,2D,3D,4D,8D; |
InChIキー |
WMNUVYYLMCMHLU-KLBVHALJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)O)CN)[2H])[2H])Cl)[2H].Cl |
正規SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















